2-(Aminomethyl)oxolane-3-carboxylic acid
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Overview
Description
2-(Aminomethyl)oxolane-3-carboxylic acid is an organic compound with the molecular formula C₆H₁₁NO₃ It is a derivative of oxolane, featuring an aminomethyl group at the second position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with aminomethylating agents. One common method is the reaction of oxolane-3-carboxylic acid with formaldehyde and ammonia, leading to the formation of the desired product under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the aminomethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
2-(Aminomethyl)oxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)tetrahydrofuran-3-carboxylic acid: Similar structure but with a tetrahydrofuran ring.
2-(Aminomethyl)pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of an oxolane ring.
Uniqueness
2-(Aminomethyl)oxolane-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its oxolane ring provides a different spatial arrangement and electronic environment compared to similar compounds, leading to unique interactions with molecular targets.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(aminomethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-3-5-4(6(8)9)1-2-10-5/h4-5H,1-3,7H2,(H,8,9) |
InChI Key |
HKNORPNDZRTTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)CN |
Origin of Product |
United States |
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